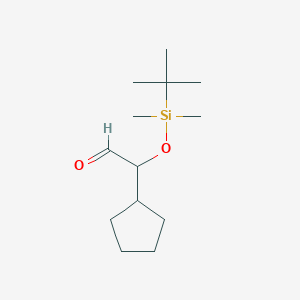

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

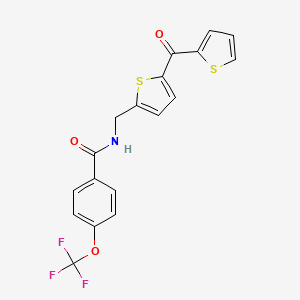

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, also known as TBSOCA, is a chemical compound used in scientific research. It is a versatile reagent that can be used in various chemical reactions, making it an essential tool for synthetic chemists.

Applications De Recherche Scientifique

Asymmetric Organocatalytic Mukaiyama–Michael Reactions

Cyclopentane-1,2-dione bis(tert-butyldimethylsilyl) enol ether, which closely relates to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, is used in organocatalytic reactions with α,β-unsaturated aldehydes. This process results in Mukaiyama–Michael adducts that form chiral 1,2-diketones with high stereoselectivity (Reile et al., 2012).

Reactivity Tuning with Organolithium Reagents

O-tert-Butyldimethylsilylimidazolyl aminals, derived from aldehydes similar to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, react with organolithium reagents similarly to parent aldehydes. This reactivity can be tuned by substituting the imidazolyl moiety (Gimisis et al., 2003).

Tandem-Type Isomerization/Oxidation Transformation

(1R,4R,5S-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-4-(trimethylsilyl)cyclopent-2-ene-1-carbaldehyde, a compound sharing structural similarity with 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, undergoes isomerization/oxidation in a toluene–DBU–O2 medium, forming a structurally modified carbaldehyde (Gimazetdinov et al., 2020).

Gas Chromatography and Mass Spectrometry

A method involving the oxime-tert-butyldimethylsilyl derivatives, which are structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been developed for the analysis of aliphatic aldehydes in biological samples using gas chromatography and mass spectrometry (Norsten-Höög & Cronholm, 1990).

Diastereoselective Addition Reactions

The (tert-butyldimethylsilyl)oxy derivatives are used in indium-promoted aldehyde addition reactions, displaying high levels of syn-1,4-asymmetric induction. This demonstrates the compound's utility in stereoselective synthetic chemistry (Paquette et al., 1997).

Chemical Warfare Agent Detection

(E)-pyrene-1-carbaldehyde O-tert-butyldimethylsilyl oxime, structurally related to 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde, has been synthesized for the detection of chemical warfare nerve agents, showcasing its potential application in security and defense (Lee et al., 2012).

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopentylacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12(10-14)11-8-6-7-9-11/h10-12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEQUFHRHDHVDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C=O)C1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopentylacetaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![6-[6-(difluoromethoxy)pyridin-3-yl]-N-phenylpyrimidine-4-carboxamide](/img/structure/B2545729.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2545730.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)